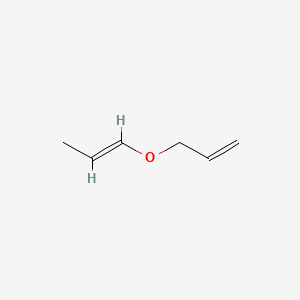

(E)-1-(2-Propenyloxy)-1-propene

Description

(E)-1-(2-Propenyloxy)-1-propene (CAS: Not explicitly listed in evidence) is an aliphatic ether featuring an allyloxy (2-propenyloxy) group and a terminal alkene. Its structure comprises a linear allyl ether substituent attached to a propene backbone, with the (E)-configuration indicating trans geometry across the double bond.

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(E)-1-prop-2-enoxyprop-1-ene |

InChI |

InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+ |

InChI Key |

OOJOMMLRLJVOMH-GQCTYLIASA-N |

Isomeric SMILES |

C/C=C/OCC=C |

Canonical SMILES |

CC=COCC=C |

Origin of Product |

United States |

Preparation Methods

Etherification via Allyl Halide and Propenol Derivatives

One of the primary synthetic routes to (E)-1-(2-Propenyloxy)-1-propene involves the reaction of allyl chloride (or allyl bromide) with propenol derivatives (such as 1-propenol or related alcohols) under basic conditions. This method is a classical Williamson ether synthesis variant adapted for allyl ethers.

- Reactants: Propenol (or substituted propenol), allyl chloride

- Catalyst/Base: Potassium hydroxide (KOH) or sodium hydride (NaH)

- Solvent: Ethanol or other polar aprotic solvents

- Conditions: Stirring under nitrogen atmosphere, heating to 100–110 °C for 2–4 hours

- Workup: Addition of water to quench, separation of organic layer, dehydration under reduced pressure, and purification by distillation or chromatography.

In a representative example, bisphenol A bisallyl ether synthesis uses a similar approach where allyl chloride is reacted with phenolic hydroxyl groups in the presence of KOH and iron powder as a catalyst under nitrogen atmosphere at 110 °C for 3 hours. After reaction completion, water is added to remove inorganic salts, and the organic phase is dehydrated and filtered to yield a product with high purity (~95%).

While this example is for a bisallyl ether, the underlying etherification chemistry is analogous and applicable to the preparation of (E)-1-(2-Propenyloxy)-1-propene.

Pyrolysis of Quaternary Ammonium Hydroxides

Another method reported for the synthesis of propene derivatives, including allyl ethers, is pyrolysis of quaternary ammonium hydroxides. This approach involves:

- Preparation of a quaternary ammonium salt by reaction of n-propyl bromide with trimethylamine in alcohol, followed by conversion of the bromide to hydroxide using silver oxide (Ag2O).

- Pyrolysis of the quaternary ammonium hydroxide under nitrogen atmosphere with controlled heating.

- Collection of the gaseous product, which contains a high yield (~90%) of propene and related allyl compounds with minimal rearrangement.

This method is noted for producing propene derivatives with high purity and minimal double bond rearrangement, which is crucial for obtaining the (E)-isomer selectively.

Dehydration of n-Propanol

Dehydration of n-propanol using acidic catalysts such as metaphosphoric acid or heated alumina has been employed to generate propene derivatives. However, this method often results in extensive double bond rearrangement, leading to mixtures of isomers including (E)- and (Z)-1-(2-propenyloxy)-1-propene.

- Catalysts: Metaphosphoric acid, alumina

- Conditions: Heating to elevated temperatures (above 200 °C)

- Outcome: Mixture of 1-propene derivatives with isomerization and side products.

Due to the lack of selectivity and isomer purity issues, this method is less favored for preparing the (E)-isomer specifically.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Propenyloxy)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyloxy group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2), and other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated compounds, amines.

Scientific Research Applications

(E)-1-(2-Propenyloxy)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2-Propenyloxy)-1-propene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the allyloxy group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (E)-1-(2-Propenyloxy)-1-propene and Analogues

Structural and Reactivity Comparisons

(E)-1-(3,4-Dimethoxyphenyl)-1-propene ()

- Key Difference : Aromatic methoxy substituents enhance stabilization of radical cations during oxidation, leading to trimerization into tricyclic products.

- Contrast : The absence of an aromatic ring in (E)-1-(2-Propenyloxy)-1-propene likely shifts reactivity toward aliphatic ether pathways, such as acid-catalyzed cleavage or alkene polymerization .

- Key Difference : The 2-propenyloxy group in Imazalil is part of a complex fungicidal structure with dichlorophenyl and imidazole moieties.

- Contrast : The simpler structure of (E)-1-(2-Propenyloxy)-1-propene lacks bioactive groups, precluding pesticidal activity but retaining susceptibility to ether hydrolysis .

(E)-1-(1-Methylethoxy)-1-propene ()

- Key Difference : Branched isopropoxy substituents increase steric hindrance, resulting in higher viscosity (e.g., 0.0003332 Pa·s at 295.06 K) compared to the linear allyloxy group in the target compound .

1-(2,5-Dipropoxyphenyl)-3-phenyl-2-propen-1-one ()

- Key Difference : The α,β-unsaturated ketone group enables conjugate additions, unlike the allyl ether’s nucleophilic or radical-based reactivity .

Research Findings and Trends

- Oxidative Reactivity : Aromatic analogues (e.g., ) undergo radical cation-mediated trimerization, while aliphatic ethers like (E)-1-(2-Propenyloxy)-1-propene may favor polymerization or allylic oxidation.

- Physical Properties : Linear allyl ethers exhibit lower viscosity and higher alkene reactivity compared to branched ethers (e.g., ) due to reduced steric effects .

- Biological Activity : The presence of heterocycles (e.g., imidazole in Imazalil) is critical for pesticidal effects, which are absent in the target compound .

Q & A

Q. What are the common synthetic routes for (E)-1-(2-Propenyloxy)-1-propene, and how can its stereochemical configuration be confirmed?

- Methodological Answer : (E)-1-(2-Propenyloxy)-1-propene is synthesized via Claisen rearrangement of allyl vinyl ethers or catalytic coupling of propenyl ethers. The stereochemical configuration (E/Z isomerism) is confirmed using NMR spectroscopy (e.g., coupling constants in H NMR) and gas chromatography-mass spectrometry (GC-MS) . For example, the (E)-isomer exhibits distinct olefinic proton splitting patterns (e.g., ≈ 12–16 Hz) compared to the (Z)-isomer. Computational validation via density functional theory (DFT) can predict stability and spectral signatures .

Q. What safety precautions are necessary when handling (E)-1-(2-Propenyloxy)-1-propene in laboratory settings?

- Methodological Answer : Use full-body chemical-resistant suits and respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure or OV/AG/P99 for high vapor concentrations). Avoid drainage contamination due to potential environmental toxicity. Store in inert atmospheres (<40°C) to prevent polymerization. Toxicity data (e.g., carcinogenicity of related propenyl ethers at >0.1% concentrations) should guide risk assessments .

Q. How can the purity of (E)-1-(2-Propenyloxy)-1-propene be assessed, and what analytical techniques are recommended?

- Methodological Answer : Purity is quantified via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–240 nm for conjugated ethers) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-O-C stretching at 1100–1250 cm). Calibrate instruments using reference standards from authoritative sources (e.g., PubChem or ECHA) to ensure accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (E)-1-(2-Propenyloxy)-1-propene in different solvent environments?

- Methodological Answer : Molecular dynamics (MD) simulations and solvent polarity parameterization (e.g., using Kamlet-Taft or Reichardt scales) model solvation effects. For example, polar aprotic solvents (e.g., DMSO) stabilize transition states in electrophilic additions, while nonpolar solvents favor radical-mediated pathways. Validate predictions with kinetic studies (e.g., Arrhenius plots) and Hammett substituent constants .

Q. What strategies resolve contradictory data on the compound’s reaction kinetics under varying temperatures?

- Methodological Answer : Use statistical error analysis (e.g., standard deviation of rate constants) and Arrhenius equation refinement to address discrepancies. For example, inconsistent activation energies () may arise from side reactions or autocatalysis. Implement in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation. Cross-reference data with thermodynamic databases (e.g., NIST Chemistry WebBook) .

Q. How does the stereochemistry of (E)-1-(2-Propenyloxy)-1-propene influence its role in polymer chemistry?

- Methodological Answer : The (E)-configuration enhances chain propagation efficiency in radical polymerization due to reduced steric hindrance. Compare glass transition temperatures () and molecular weight distributions (via GPC) of polymers synthesized from (E) vs. (Z) isomers. For copolymerization, use NMR end-group analysis to quantify stereochemical incorporation .

Q. What methodologies identify degradation byproducts of (E)-1-(2-Propenyloxy)-1-propene under oxidative conditions?

- Methodological Answer : Employ accelerated aging studies (e.g., 70°C/75% RH for 4 weeks) coupled with LC-MS/MS to detect degradation products (e.g., epoxides or carbonyl compounds). Electron paramagnetic resonance (EPR) identifies radical intermediates. Compare results with EPA DSSTox hazard profiles for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.